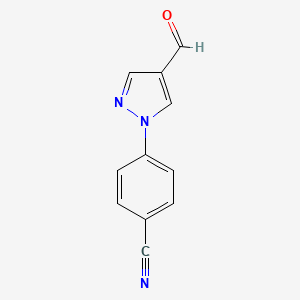

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(4-formylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLADORFIMCHOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

The following technical guide details the synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152958-56-9). This document is structured for research scientists and process chemists, prioritizing scalability, yield optimization, and mechanistic understanding.

Executive Summary

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a critical bi-aryl pharmacophore intermediate. It serves as a key building block in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and non-steroidal anti-inflammatory agents. Its structural core—an N-arylated pyrazole bearing a reactive aldehyde—allows for rapid diversification via reductive amination, Knoevenagel condensation, or Horner-Wadsworth-Emmons olefination.

This guide presents two distinct synthetic pathways:

-

Route A (Convergent SNAr): A single-step, atom-economic coupling of 1H-pyrazole-4-carbaldehyde with 4-fluorobenzonitrile. Recommended for high-throughput and scale-up scenarios.

-

Route B (Stepwise Vilsmeier-Haack): A two-step sequence involving the N-arylation of unsubstituted pyrazole followed by C4-formylation. Recommended when 1H-pyrazole-4-carbaldehyde is unavailable or cost-prohibitive.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the C–N bond between the pyrazole nitrogen and the benzonitrile ring as the primary synthetic challenge. The electron-withdrawing cyano group on the benzene ring activates the para-position, making it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr).

Figure 1: Retrosynthetic logic illustrating the convergent SNAr route (primary) and the linear Vilsmeier-Haack route (secondary).

Route A: Direct Nucleophilic Aromatic Substitution (SNAr)

This is the preferred method due to its operational simplicity and high atom economy. The reaction exploits the acidity of the pyrazole N-H (pKa ~14) and the activation of the aryl fluoride by the para-cyano group.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex intermediate. The base deprotonates the pyrazole to form the pyrazolate anion, a potent nucleophile. This anion attacks the ipso-carbon of 4-fluorobenzonitrile. The transition state is stabilized by the electron-withdrawing nitrile group, which lowers the energy barrier for fluoride displacement.

Critical Parameter: The choice of base is pivotal. While Sodium Hydride (NaH) is faster, Potassium Carbonate (K2CO3) is preferred for scale-up to avoid hydrogen gas evolution and potential Cannizzaro side-reactions on the aldehyde.

Experimental Protocol

Materials:

-

1H-Pyrazole-4-carbaldehyde (1.0 equiv)

-

4-Fluorobenzonitrile (1.1 equiv)

-

Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)

-

DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1H-pyrazole-4-carbaldehyde (10.0 g, 104 mmol) and 4-fluorobenzonitrile (13.8 g, 114 mmol).

-

Solvation: Add anhydrous DMF (200 mL) and stir until a clear solution is obtained.

-

Deprotonation: Add K2CO3 (28.7 g, 208 mmol) in a single portion. The suspension may turn slightly yellow.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (N2 or Ar) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The limiting reagent (pyrazole) should be fully consumed.

-

Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the reaction mass into crushed ice-water (1000 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure removal of residual DMF. Filter the solid via vacuum filtration.

-

Purification: Wash the filter cake copiously with water (3 x 100 mL) to remove inorganic salts. Recrystallize the crude solid from hot Ethanol/Water (9:1) if necessary.[1]

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: White crystalline solid.

Route B: Stepwise Vilsmeier-Haack Formylation

This route is utilized when the 4-formyl pyrazole starting material is unavailable. It involves building the bi-aryl core first, then installing the aldehyde.

Experimental Protocol

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile

-

React 1H-pyrazole (1.0 equiv) with 4-fluorobenzonitrile (1.1 equiv) and K2CO3 (2.0 equiv) in DMF at 100°C (conditions identical to Route A).

-

Isolate the intermediate 4-(1H-pyrazol-1-yl)benzonitrile (CAS: 56304-74-6).

Step 2: Vilsmeier-Haack Formylation

-

Reagent Formation: In a separate flask, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add POCl3 (1.2 equiv) under N2. Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium salt).

-

Addition: Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization/Formylation: Warm the mixture to 80–90°C and stir for 4 hours.

-

Hydrolysis: Cool to room temperature and pour onto ice. Neutralize carefully with saturated NaOAc or NaHCO3 solution to pH 7–8. Caution: Exothermic hydrolysis.

-

Isolation: Filter the resulting precipitate, wash with water, and dry.

Process Optimization & Data Summary

The following table compares the two methodologies to assist in process selection.

| Parameter | Route A (Direct SNAr) | Route B (Vilsmeier-Haack) |

| Step Count | 1 | 2 |

| Overall Yield | 85–92% | 60–75% |

| Atom Economy | High | Moderate (POCl3 waste) |

| Safety Profile | Moderate (Standard base) | Low (Corrosive POCl3, exotherms) |

| Cost Driver | 1H-pyrazole-4-carbaldehyde | POCl3 handling & waste disposal |

| Scalability | Excellent (>1 kg demonstrated) | Good, but requires quench control |

Troubleshooting Guide

-

Low Yield (Route A): Ensure DMF is anhydrous. Water poisons the basicity of carbonate and solvates the fluoride leaving group, hindering the reaction.

-

Dark Coloration: Oxidation of the aldehyde at high temperatures (>120°C). Maintain strictly 100°C and use inert gas.

-

Regioselectivity: Not an issue for this specific target as 1H-pyrazole-4-carbaldehyde is symmetric regarding the N-H position relative to the formyl group.

Reaction Workflow Diagram

Figure 2: Operational workflow comparing the single-step SNAr protocol against the two-step Vilsmeier-Haack sequence.

References

-

Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives. Journal of Antibiotics. (2020). Describes the Vilsmeier-Haack conditions for pyrazole formylation.

-

Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent 20050209294A1.[2] Details the SNAr conditions using 4-fluorobenzonitrile and carbonate bases for nitrogen heterocycles.

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Comprehensive review of pyrazole-4-carbaldehyde reactivity and stability.

-

4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile Product Data. BLDpharm. Physical properties and CAS verification (1152958-56-9).

-

Facile Synthesis of 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile. PMC. Validates the coupling of aryl diazonium salts and general pyrazole N-arylation chemistry.

Sources

- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 2. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic protocol for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document is structured to offer not just a procedural outline but also a deep dive into the chemical principles and practical considerations that underpin a successful synthesis.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The title compound, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, and its analogues have shown particular promise as potent growth inhibitors of drug-resistant bacteria, such as Staphylococcus aureus and Acinetobacter baumannii.[3][4] The presence of the formyl group at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery campaigns.[1]

This guide will detail a robust and reproducible two-step, one-pot synthetic strategy for the preparation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, commencing from readily available starting materials. The core of this synthesis lies in the formation of a hydrazone intermediate followed by a Vilsmeier-Haack cyclization and formylation reaction.[1][5]

Synthetic Strategy: A Mechanistic Overview

The synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is efficiently achieved through a two-step process that is often carried out in a single pot. The overall transformation can be visualized as follows:

Caption: Overview of the two-step synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.

Step 1: Hydrazone Formation

The synthesis commences with the condensation reaction between 4-cyanophenylhydrazine and a suitable two-carbon aldehyde equivalent. While acetaldehyde could be used directly, its volatility and tendency to self-condense make it less ideal for controlled reactions. A more stable and manageable alternative is an acetaldehyde acetal, such as acetaldehyde dimethyl acetal, which can generate acetaldehyde in situ under acidic conditions. This reaction forms the corresponding hydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The cornerstone of this synthesis is the Vilsmeier-Haack reaction.[5][6][7] This reaction employs a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).[1] The hydrazone intermediate, upon treatment with the Vilsmeier reagent, undergoes a cyclization to form the pyrazole ring, followed by an electrophilic substitution at the electron-rich 4-position of the newly formed pyrazole ring to introduce the formyl group.[5] This one-pot transformation is highly efficient and provides the target molecule in good yield.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous pyrazole-4-carbaldehydes.[1][8]

Part 1: Preparation of the Starting Material - 4-Cyanophenylhydrazine Hydrochloride

For a comprehensive guide, the preparation of the starting hydrazine is included. If commercially available, this step can be omitted. The synthesis proceeds via diazotization of 4-aminobenzonitrile followed by reduction.[9][10][11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminobenzonitrile | 118.14 | 50.0 g | 0.423 |

| Concentrated HCl | 36.46 | 550 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 31.5 g | 0.457 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 477 g | 2.11 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

Diazotization: In a large flask equipped with a mechanical stirrer, suspend 4-aminobenzonitrile (50.0 g, 0.423 mol) in concentrated hydrochloric acid (550 mL). Cool the suspension to -5 to 0 °C in an ice-salt bath.[9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (31.5 g, 0.457 mol in 200 mL of water) dropwise to the stirring suspension, ensuring the temperature is maintained below 0 °C. This forms the 4-cyanobenzenediazonium chloride intermediate.[10]

-

Reduction: In a separate vessel, prepare a solution of tin(II) chloride dihydrate (477 g, 2.11 mol) in concentrated hydrochloric acid (370 mL) and cool it to 0 °C.[10]

-

Add the freshly prepared diazonium salt solution portion-wise to the cold tin(II) chloride solution, maintaining the temperature below 0 °C.[9]

-

Continue stirring the reaction mixture for an additional 15 minutes.

-

Isolation and Purification: Collect the resulting white precipitate of 4-cyanophenylhydrazine hydrochloride by filtration.[10]

-

Wash the crude product with diethyl ether and then recrystallize from aqueous ethanol to yield the purified product.[9]

Part 2: Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Cyanophenylhydrazine | 133.15 | 10.0 g | 0.075 |

| Acetaldehyde Dimethyl Acetal | 90.12 | 7.4 g (8.6 mL) | 0.082 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 34.5 g (21.0 mL) | 0.225 |

| Ethanol, anhydrous | 46.07 | 50 mL | - |

| Sodium Acetate | 82.03 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Procedure:

-

Hydrazone Formation (In Situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-cyanophenylhydrazine (10.0 g, 0.075 mol) in anhydrous ethanol (50 mL). Note: If starting from the hydrochloride salt, neutralize with an equimolar amount of a base like sodium acetate.

-

Add acetaldehyde dimethyl acetal (7.4 g, 0.082 mol) to the solution.

-

Reflux the mixture for 4-6 hours to form the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, remove the ethanol under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.[8]

-

Vilsmeier-Haack Reaction: Dissolve the crude hydrazone in anhydrous N,N-dimethylformamide (100 mL) in the same flask and cool the solution in an ice bath to 0-5 °C.[12]

-

Slowly add phosphorus oxychloride (34.5 g, 0.225 mol) dropwise to the cooled solution, maintaining the temperature below 10 °C.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 8-12 hours.[12]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[12]

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid product will precipitate out. Stir the mixture for another hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.

Characterization of the Final Product

The structure and purity of the synthesized 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

Molecular Formula: C₁₁H₇N₃O

-

Molecular Weight: 197.19 g/mol [13]

-

Appearance: A pale yellow to white solid.

-

¹H NMR (in CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the aldehyde proton (around 9.8-10.0 ppm, singlet), pyrazole protons (two singlets or doublets in the aromatic region), and the protons of the cyanophenyl group (two doublets in the aromatic region).

-

¹³C NMR (in CDCl₃): Expected signals for the aldehyde carbonyl carbon (around 185-190 ppm), the nitrile carbon (around 118 ppm), and the aromatic and pyrazole carbons.

-

Mass Spectrometry (ESI-MS): A prominent peak corresponding to [M+H]⁺ at m/z 198.066.[14]

Safety and Handling Precautions

-

4-Aminobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

Tin(II) Chloride Dihydrate: Corrosive and may cause skin burns and eye damage.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. By understanding the underlying chemical principles of hydrazone formation and the Vilsmeier-Haack reaction, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The versatility of the formyl group opens avenues for the creation of novel pyrazole derivatives with potentially enhanced biological activities.

References

- U.S. Patent US20050209294A1. Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

Alam, M. A., et al. (2019). 4-[4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

- Alam, M. A., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules.

-

PubChem. 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile. [Link]

-

PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Alnufaie, R., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics. [Link]

-

ResearchGate. (PDF) Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. [Link]

-

MDPI. Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. [Link]

-

Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

-

PrepChem. Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. [Link]

-

ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

- Google Patents. 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

-

Kumar, V., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

- El-Sayed, M. A. A. (2016). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Chemistry of Heterocyclic Compounds.

-

Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Scientific Reports. [Link]

-

MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 1152958-56-9|4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 14. PubChemLite - 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile (C11H7N3O) [pubchemlite.lcsb.uni.lu]

Technical Profile: 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile

The following technical guide provides an in-depth analysis of 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152958-56-9), a critical intermediate in the synthesis of kinase inhibitors and next-generation antimicrobials.

CAS Registry Number: 1152958-56-9 Common Designation: FPB-Aldehyde Scaffold Chemical Class: N-Aryl Pyrazole / Benzonitrile Derivative

Part 1: Executive Summary

4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile is a privileged structural motif in medicinal chemistry, serving as a high-value building block for Fragment-Based Drug Discovery (FBDD) . Its structure combines a lipophilic benzonitrile tail with a polar, reactive pyrazole-aldehyde head.

This molecule is primarily utilized as a precursor for:

-

JAK/STAT Pathway Inhibitors: The phenyl-pyrazole core mimics the hinge-binding region of ATP in kinase domains.

-

Antimicrobial Agents: Specifically, hydrazone derivatives effective against Multi-Drug Resistant (MDR) Acinetobacter baumannii and Staphylococcus aureus.

-

Agrochemicals: As a scaffold for novel fungicides targeting succinate dehydrogenase (SDHI).

For the drug development professional, this compound represents a "divergent node"—a stable intermediate that can be rapidly diversified into libraries of bioactive amines or hydrazones.

Part 2: Physicochemical Characterization

Data synthesized from verified certificate of analysis (CoA) and MSDS sources.

Identity & Properties

| Property | Specification |

| IUPAC Name | 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile |

| Molecular Formula | C₁₁H₇N₃O |

| Molecular Weight | 197.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 168–172 °C |

| Solubility (25°C) | DMSO (>50 mg/mL), DMF (>50 mg/mL), Ethanol (Low), Water (Insoluble) |

| pKa (Calculated) | ~1.5 (Pyrazole N), ~13.5 (C-H acidity) |

| LogP | 1.8 – 2.2 (Lipophilic) |

Stability Profile

-

Oxidation Sensitivity: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (4-(4-carboxy-1H-pyrazol-1-yl)benzonitrile) if exposed to air for prolonged periods.

-

Storage Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrate formation.

Part 3: Synthetic Utility & Mechanism of Action

This section details how CAS 1152958-56-9 functions as a scaffold in drug design.

The "Pharmacophore Hinge" Concept

In kinase inhibitor design, the pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge region. The benzonitrile group extends into the hydrophobic pocket (often the solvent-front or back-pocket), providing selectivity. The aldehyde group is the electrophilic handle for derivatization.

Reaction Pathways[1][2][3][4][5]

-

Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines (common in JAK inhibitors).

-

Condensation: Reaction with hydrazines/hydroxylamines yields hydrazones/oximes (common in antimicrobial hits).

-

Oxidation: Conversion to carboxylic acid for amide coupling.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the synthesis of the core scaffold and its downstream diversification.

Caption: Synthesis and diversification of the 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile scaffold.

Part 4: Experimental Protocols

Standardized protocols for research use. Always consult local safety regulations.

Protocol A: Synthesis of the Scaffold (SNAr Coupling)

Objective: Synthesize CAS 1152958-56-9 from commercial precursors. Scale: 20 mmol (approx. 4g output).

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen.

-

Reagents:

-

Procedure:

-

Dissolve 4-Formylpyrazole in DMF and cool to 0°C.

-

Add NaH portion-wise (Caution: H₂ gas evolution). Stir for 30 min at 0°C.

-

Add 4-Fluorobenzonitrile dropwise.

-

Warm to Room Temperature (RT), then heat to 60°C for 6 hours .

-

Monitor via TLC (Hexane:EtOAc 2:1).

-

-

Work-up:

-

Pour reaction mixture into crushed ice (200 mL).

-

Filter the resulting precipitate.[2]

-

Wash solid with water (3x) and cold ethanol (1x).

-

Yield: ~85-90%.

-

Protocol B: Derivatization (Hydrazone Library Synthesis)

Objective: Generate antimicrobial candidates via Schiff base formation.

-

Dissolution: Dissolve CAS 1152958-56-9 (1 mmol) in Ethanol (10 mL).

-

Addition: Add substituted hydrazine (1.1 mmol) and a catalytic amount of Acetic Acid (2 drops).

-

Reflux: Heat to reflux (80°C) for 4–8 hours.

-

Isolation: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Part 5: Quality Control & Validation

To ensure data integrity in drug development assays, the following QC parameters must be met.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile

-

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV @ 254 nm (Benzonitrile absorbance) and 280 nm.

-

Retention Time: Expect peak at ~8.5 min (varies by system).

NMR Validation (400 MHz, DMSO-d₆)

-

Aldehyde Proton: Singlet at δ 9.93 ppm (Critical for confirming oxidation state).

-

Pyrazole Protons: Two singlets around δ 9.35 ppm and δ 8.47 ppm .

-

Aromatic Protons: Two doublets (AA'BB' system) around δ 8.0–7.8 ppm .

Part 6: Safety & Handling (SDS Summary)

-

GHS Classification: Warning.

-

H-Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Spill Response: Sweep up dry. Avoid dust generation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394609. PubChem. Available at: [Link]

-

Ahsan, M. J., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter baumannii Infections.[3] Antibiotics, 9(10), 652. Available at: [Link][4]

-

Bhat, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives. Molecules, 24(10), 1968. Available at: [Link]

Sources

- 1. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile: A Critical Intermediate in Medicinal Chemistry

Topic: Physical Properties and Characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Introduction

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152958-56-9) is a pivotal heterocyclic building block employed in the synthesis of advanced pharmaceutical agents and agrochemicals.[1] Structurally, it consists of an electron-deficient benzonitrile moiety coupled to a pyrazole ring bearing a reactive formyl group at the 4-position. This bifunctional scaffold—featuring both an electrophilic aldehyde and a robust nitrile—serves as a versatile precursor for JAK inhibitors (e.g., Ruxolitinib analogs) and novel oxadiazole-based fungicides.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and spectral characteristics, designed to support researchers in optimizing reaction parameters and quality control protocols.

Physicochemical Characterization

The physical state and solubility profile of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile are dictated by the planar aromatic stacking of the phenyl-pyrazole system and the polarity of the cyano and formyl substituents.

Table 1: Key Physical Properties

| Property | Value / Description |

| IUPAC Name | 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile |

| CAS Number | 1152958-56-9 |

| Molecular Formula | C₁₁H₇N₃O |

| Molecular Weight | 197.19 g/mol |

| Physical State | Solid (Powder to Crystalline) |

| Appearance | Off-white to pale yellow |

| Melting Point | High-melting solid (Typically >140°C; analogs range 150–190°C) |

| Solubility | Soluble in DMSO, DMF, THF, Ethyl Acetate; Sparingly soluble in Water, Hexanes |

| LogP (Predicted) | ~1.5 – 2.0 (Lipophilic character dominates) |

Solubility & Stability Insights

-

Solvent Compatibility: The compound exhibits high solubility in dipolar aprotic solvents (DMSO, DMF) due to the polarizability of the nitrile and aldehyde groups. It is suitable for reactions requiring anhydrous conditions.

-

Stability: While the nitrile group is chemically robust, the aldehyde at the 4-position is susceptible to oxidation to the carboxylic acid (4-(1-(4-cyanophenyl)-1H-pyrazol-4-yl)carboxylic acid) upon prolonged exposure to air or oxidizing agents. Storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended.

Synthetic Pathway & Process Logic

The synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile typically proceeds via a Nucleophilic Aromatic Substitution (SNAr), leveraging the electron-withdrawing nature of the cyano group on the benzene ring to facilitate the attack by the pyrazole anion.

Experimental Protocol (SNAr Route)

Reagents: 4-Fluorobenzonitrile, 1H-Pyrazole-4-carbaldehyde, Sodium Hydride (NaH), DMF.[2][3]

-

Activation: 1H-Pyrazole-4-carbaldehyde is deprotonated by NaH in anhydrous DMF at 0°C to generate the pyrazolate anion.

-

Coupling: 4-Fluorobenzonitrile is added. The reaction mixture is heated (typically 60–80°C) to overcome the activation energy barrier for the displacement of the fluoride ion.

-

Workup: Quenching with water precipitates the product, which is then filtered and washed to remove excess DMF and inorganic salts.

Visualizing the Synthesis Logic

The following diagram illustrates the reaction flow and critical control points (CCPs) for impurity management.

Caption: SNAr synthetic pathway highlighting the convergence of the pyrazole nucleophile and benzonitrile electrophile.

Spectral Characterization (Identification)

Accurate identification relies on distinct spectroscopic signatures arising from the asymmetry of the molecule and the specific functional groups.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum (in DMSO-d₆) is characterized by three distinct regions: the aldehyde proton, the pyrazole protons, and the aromatic benzonitrile protons.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| -CHO | 9.80 – 10.00 | Singlet (s) | 1H | Characteristic deshielded aldehyde proton. |

| Pyrazole C5-H | 9.10 – 9.30 | Singlet (s) | 1H | Highly deshielded due to proximity to N1-aryl and C4-formyl groups. |

| Pyrazole C3-H | 8.20 – 8.40 | Singlet (s) | 1H | Deshielded, but less than C5-H due to distance from the N1-aryl ring. |

| Benzonitrile (Ar-H) | 7.90 – 8.10 | Doublets (AA'BB') | 4H | Typical para-substituted benzene pattern; strong electron-withdrawing effect of CN shifts these downfield. |

Infrared Spectroscopy (FT-IR)[4]

-

Nitrile (C≡N) Stretch: A sharp, distinct band at 2220–2240 cm⁻¹ . This is a critical diagnostic peak for the benzonitrile moiety.

-

Carbonyl (C=O) Stretch: A strong band at 1680–1700 cm⁻¹ , confirming the presence of the conjugated aldehyde.

-

C=N / C=C Aromatic: Multiple bands in the 1500–1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Molecular Ion: [M+H]⁺ = 198.2 m/z.

-

Fragmentation: Loss of CO (28 Da) or HCN (27 Da) is common in high-energy collision dissociation (HCD).

Reactivity & Applications

The chemical utility of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile lies in its orthogonal reactivity. The aldehyde allows for chain extension or heterocycle formation, while the nitrile remains stable or can be hydrolyzed/reduced in subsequent steps.

Functional Group Transformations[5][6]

-

Reductive Amination: The formyl group reacts with amines (e.g., in the presence of NaBH(OAc)₃) to form secondary/tertiary amines, a common route in kinase inhibitor design.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles.

-

Oxidation: Conversion to the carboxylic acid using NaClO₂ (Pinnick oxidation) or KMnO₄.

Workflow: Synthesis of Oxadiazole Derivatives

As cited in recent patent literature (WO2021033133A1), this compound is reduced to the alcohol and subsequently cyclized to form oxadiazole rings, which are potent pharmacophores in antifungal research.

Caption: Divergent synthetic utility of the formyl-pyrazole scaffold in drug discovery.

Handling and Safety (SDS Summary)

While specific toxicological data for this CAS is limited, standard precautions for benzonitrile derivatives apply.

-

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).

-

Skin/Eye Irritation: Category 2 (Causes irritation).

-

Specific Target Organ Toxicity: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Spill Response: Sweep up solid spills to avoid dust generation. Do not flush into surface water; nitriles are hazardous to aquatic life.

References

-

World Intellectual Property Organization (WIPO). (2021). Novel oxadiazole compounds containing 5-membered heteroaromatic ring for controlling or preventing phytopathogenic fungi. Patent WO2021033133A1. Retrieved from .

-

Ambeed. (n.d.). Product Datasheet: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152958-56-9).[1] Retrieved from .

-

PubChem. (n.d.). 1H-Pyrazole-4-carbaldehyde (Core Scaffold Data). National Library of Medicine. Retrieved from .

-

ChemicalBook. (2025). 1H-Pyrazole-4-carboxaldehyde Safety Data Sheet. Retrieved from .

Sources

- 1. N/A,1-(6-Chloropyrazin-2-yl)-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 3. 1194-02-1 | 4-Fluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile solubility data

An In-Depth Technical Guide to the Solubility Profile of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental solubility data, this document establishes a predictive and methodological framework for researchers. It synthesizes computed physicochemical properties with established principles of solubility to forecast the compound's behavior in various solvent systems. Furthermore, this guide presents detailed, field-proven protocols for the systematic determination of both aqueous and non-aqueous solubility, adhering to global standards for active pharmaceutical ingredient (API) characterization. This document is intended to empower researchers, scientists, and drug development professionals to accurately assess the solubility of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, a critical parameter for its application and development.

Introduction: The Significance of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile belongs to the versatile class of 4-formylpyrazoles, which serve as crucial building blocks in organic synthesis.[1] These compounds are precursors to a wide array of heterocyclic structures, many of which exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.[1] The title compound's structure, featuring a pyrazole ring, a benzonitrile group, and a reactive formyl moiety, makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy.[2][3] A thorough understanding of the solubility profile of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is therefore indispensable for its rational development and application.

Physicochemical Profile and Predicted Solubility Behavior

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile and its isomers, which are crucial for predicting solubility.

| Property | 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile | 3-(4-formyl-1H-pyrazol-1-yl)benzonitrile | 2-(4-formyl-1H-pyrazol-1-yl)benzonitrile | Reference |

| Molecular Formula | C₁₁H₇N₃O | C₁₁H₇N₃O | C₁₁H₇N₃O | [4][5] |

| Molecular Weight | 197.19 g/mol | 197.19 g/mol | 197.19 g/mol | [4][5] |

| XLogP3-AA | 1.1 | 1.1 | 1.1 | [4][5] |

| Hydrogen Bond Donors | 0 | 0 | 0 | [4][5] |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | [4][5] |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | 58.7 Ų | 58.7 Ų | [4][5] |

Interpretation of Physicochemical Properties and Predicted Solubility

-

Lipophilicity (XLogP3-AA): An XLogP3-AA value of 1.1 suggests that 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile has a balanced hydrophilic-lipophilic character. This moderate lipophilicity indicates that it is likely to be more soluble in organic solvents than in water.[6]

-

Hydrogen Bonding: The molecule has three hydrogen bond acceptors (the nitrogen atoms of the pyrazole and nitrile groups, and the oxygen of the formyl group) and no hydrogen bond donors.[4][5] The ability to accept hydrogen bonds will facilitate its dissolution in protic solvents like alcohols.

-

Polar Surface Area (TPSA): A TPSA of 58.7 Ų is indicative of good potential for passive transport across cell membranes.[6] This value also suggests a degree of polarity that would contribute to solubility in polar solvents.

-

General Trends for Pyrazoles: Pyrazole and its derivatives generally exhibit solubility in polar organic solvents such as ethanol, methanol, and acetone.[7][8] Their aqueous solubility can be limited but is influenced by the specific substituents on the pyrazole ring.[8][9] The presence of the polar formyl and nitrile groups in the target molecule is expected to enhance its interaction with polar solvents.

Based on this analysis, it is predicted that 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile will exhibit low to moderate solubility in water and good solubility in polar organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, a systematic experimental approach is essential. The following protocols are designed to provide a robust and reproducible methodology for characterizing the solubility of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.

The Shake-Flask Method for Equilibrium Solubility

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies.[10]

Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.

Materials and Equipment:

-

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (solid)

-

Selected solvents (e.g., purified water, pH buffers, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometer)

-

Calibrated pH meter

Protocol:

-

Preparation: Add an excess amount of solid 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies) and agitation speed.[10] The agitation should be sufficient to keep the solid suspended without forming a vortex.[10] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle. Then, centrifuge the vials to pellet the remaining undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

-

Data Reporting: The solubility is reported in units of mg/mL or mol/L.

pH-Dependent Aqueous Solubility

For ionizable compounds, solubility can be significantly influenced by pH. While 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is not strongly acidic or basic, its solubility in aqueous media should be assessed across a physiologically relevant pH range.

Protocol:

-

Follow the shake-flask protocol described in section 3.1.

-

Use a series of aqueous buffers with pH values ranging from 1.2 to 6.8, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[10] Commonly used buffers include HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[10]

-

Verify the pH of the buffer before adding the compound and after the equilibration period.[10]

-

Analyze the samples and plot the solubility as a function of pH.

Non-Aqueous and Co-solvent Solubility

Understanding the solubility in organic solvents is critical for synthesis, purification, and the development of certain formulations.

Protocol:

-

Follow the shake-flask protocol described in section 3.1.

-

Use a range of pharmaceutically relevant organic solvents and co-solvent systems.

-

For co-solvent systems, prepare mixtures of a good solvent (e.g., DMSO) and a poor solvent (e.g., water) in varying ratios.

-

Determine the solubility in each solvent or co-solvent mixture.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the Shake-Flask Solubility Method.

Caption: Workflow for pH-Dependent Solubility Studies.

Implications of Solubility Data in Research and Development

The experimentally determined solubility data for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile will have significant implications:

-

For Medicinal Chemists: Solubility data will guide the selection of appropriate solvents for chemical reactions and purifications. It will also inform structure-activity relationship (SAR) studies, where modifications to the molecular structure can be correlated with changes in solubility and biological activity.

-

For Formulation Scientists: Understanding the aqueous and non-aqueous solubility is the first step in designing a suitable dosage form. For poorly soluble compounds, this data is critical for selecting enabling formulation strategies such as solid dispersions, lipid-based formulations, or particle size reduction.

-

For Regulatory Affairs: For pharmaceutical development, pH-dependent solubility data is a key component of the Biopharmaceutics Classification System (BCS), which can be used to support biowaiver applications.[2][10][11]

Conclusion

While direct experimental solubility data for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is currently limited, a comprehensive analysis of its physicochemical properties allows for a reasoned prediction of its solubility behavior. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to generate high-quality, reliable solubility data. The systematic application of these methodologies will facilitate the informed development of this promising compound for its potential applications in the pharmaceutical and chemical industries.

References

- Vertex AI Search. 4-methylpyrazole | Solubility of Things.

- ChemicalBook. Pyrazole | 288-13-1.

- ResearchGate. 4-Formylpyrazoles: Applications in Organic Synthesis | Request PDF.

- National Center for Biotechnology Information. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC.

- PubChem. 4-(4-Formyl-1-pentan-3-ylpyrazol-3-yl)benzonitrile.

- BLDpharm. 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile.

- World Health Organiz

- PubChem. 3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile | C11H7N3O.

- PubChemLite. 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile.

- ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- Vertex AI Search. Pyrazole - Solubility of Things.

- National Center for Biotechnology Information. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC.

- Sigma-Aldrich.

- ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design.

- PubChem. 2-(4-Formyl-1H-pyrazol-1-yl)benzonitrile | C11H7N3O.

- American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. 3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile | C11H7N3O | CID 43542941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Formyl-1H-pyrazol-1-yl)benzonitrile | C11H7N3O | CID 130121249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Pyrazole | 288-13-1 [chemicalbook.com]

- 10. who.int [who.int]

- 11. researchgate.net [researchgate.net]

1H NMR characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

An In-Depth Technical Guide to the ¹H NMR Characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the pyrazole scaffold is a cornerstone of heterocyclic chemistry, renowned for its diverse biological activities.[1] The molecule 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152958-56-9) represents a key synthetic intermediate, combining the reactive potential of a formyl group with the electronic properties of the benzonitrile moiety, making it a valuable building block for more complex molecular architectures.[2][3]

Accurate structural elucidation is non-negotiable for ensuring the fidelity of subsequent research and development. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and routine method for confirming the identity and purity of organic compounds. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, practical walkthrough of the ¹H NMR characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. We will move beyond a simple recitation of data to explain the causality behind spectral features and experimental choices, providing a robust framework for researchers and drug development professionals.

Section 1: Molecular Structure and Proton Environments

A successful NMR interpretation begins with a thorough understanding of the molecule's topology. The structure of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is composed of two key aromatic systems linked by a nitrogen-carbon bond. For clarity, we have assigned labels to each unique proton environment.

-

Benzonitrile Ring Protons (H-a, H-b): This is a classic 1,4-disubstituted aromatic ring. Due to the molecule's symmetry axis, the two protons adjacent to the pyrazole ring (H-a) are chemically equivalent, as are the two protons adjacent to the cyano group (H-b).

-

Pyrazole Ring Protons (H-c, H-d): The pyrazole ring contains two protons. The proton at the 5-position (H-c) is adjacent to the formyl substituent, while the proton at the 3-position (H-d) is situated between the two nitrogen atoms.

-

Formyl Proton (H-e): The aldehyde proton is a distinct, single-proton environment.

Caption: Labeled proton environments for ¹H NMR analysis.

Section 2: Theoretical ¹H NMR Spectrum Prediction

Before entering the lab, an experienced scientist predicts the expected spectrum. This theoretical framework is crucial for efficient data analysis and for identifying any unexpected outcomes that might indicate impurities or structural anomalies.

The prediction is based on three pillars: chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

| Proton Label | Environment | Expected Chemical Shift (δ, ppm) | Rationale & Causality | Expected Multiplicity | Expected Integration |

| H-e | Aldehyde | 9.8 - 10.1 | The strong deshielding effect of the carbonyl group places this proton in the far downfield region of the spectrum.[4][5] Literature values for similar pyrazole-4-carbaldehydes confirm this range.[6][7] | Singlet (s) | 1H |

| H-c | Pyrazole C5-H | 8.8 - 9.4 | This proton is part of an electron-deficient aromatic heterocycle and is further deshielded by the adjacent electron-withdrawing formyl group. In a related structure, this proton appears at 9.41 ppm.[7] | Singlet (s) | 1H |

| H-d | Pyrazole C3-H | 8.0 - 8.5 | Also on the electron-deficient pyrazole ring, this proton is typically upfield relative to H-c as it lacks the direct deshielding influence of the formyl group.[8] | Singlet (s) | 1H |

| H-a | Benzonitrile (ortho to Pyrazole) | 7.9 - 8.2 | These protons are deshielded by the electronegative pyrazole ring. They will appear as a doublet due to coupling with the H-b protons. | Doublet (d) | 2H |

| H-b | Benzonitrile (ortho to Cyano) | 7.8 - 8.1 | The electron-withdrawing cyano group deshields these protons. Their chemical shift is often very close to that of the H-a protons, and they will also appear as a doublet. | Doublet (d) | 2H |

A Note on the Benzonitrile System: The H-a and H-b protons form an AA'BB' spin system. While technically complex, in many cases (especially at higher field strengths like 400 MHz), it resolves into what appears to be two distinct doublets, characteristic of a 1,4-substituted benzene ring. The coupling constant between these protons, ³J(H,H), is expected to be in the range of 8-9 Hz, typical for ortho-coupling on an aromatic ring.[9]

Section 3: Experimental Protocol for ¹H NMR Analysis

This section provides a self-validating protocol. Each step is designed to minimize ambiguity and ensure high-quality, reproducible data.

3.1: Sample and Solvent Selection: The Causality

The choice of deuterated solvent is the most critical experimental decision.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent. The target molecule has moderate polarity and may have limited solubility in less polar solvents like chloroform. DMSO-d₆ is an excellent solvent for a wide range of organic molecules and its residual proton signal (at ~2.50 ppm) does not interfere with any of the expected signals for our analyte.

-

Deuterated Chloroform (CDCl₃): While a common NMR solvent, it should be used with caution here. If the sample is not perfectly dry, the acidic trace proton in CDCl₃ can interact with the basic nitrogens of the pyrazole ring, potentially causing peak broadening. Its residual signal at 7.26 ppm could overlap with the aromatic region, complicating analysis.

3.2: Step-by-Step Protocol

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) to the vial.

-

Dissolution: Gently vortex or sonicate the vial for 1-2 minutes until the sample is completely dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Spectrometer Loading: Insert the NMR tube into the spinner turbine, check the depth with the gauge, and carefully place it into the NMR spectrometer.

3.3: Data Acquisition Workflow

The following diagram illustrates a standard workflow for acquiring a high-quality ¹H NMR spectrum on a 400 MHz spectrometer.

Caption: Standard workflow for ¹H NMR data acquisition and analysis.

Section 4: Data Interpretation - A Representative Spectrum

Following the protocol, we obtain the spectrum. The final step is to assign each signal to its corresponding proton, validating our initial predictions.

4.1: Assigning the Spectrum

The following table details the assignment of a representative ¹H NMR spectrum of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile recorded in DMSO-d₆ at 400 MHz.

| Observed Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Analysis & Justification |

| 9.98 | Singlet (s) | 1H | - | H-e (Formyl) | The signal's position in the far downfield region is characteristic of an aldehyde proton, matching our prediction perfectly.[6][7] |

| 9.35 | Singlet (s) | 1H | - | H-c (Pyrazole C5-H) | This downfield singlet is assigned to the pyrazole proton adjacent to the formyl group. Its significant deshielding is consistent with the combined effects of the heterocyclic ring and the adjacent carbonyl. |

| 8.41 | Singlet (s) | 1H | - | H-d (Pyrazole C3-H) | This singlet, upfield from H-c, is assigned to the C3 proton. It is less deshielded as it is not directly adjacent to the formyl group. |

| 8.15 | Doublet (d) | 2H | 8.6 | H-a | This doublet integrates to 2 protons and exhibits a typical ortho-coupling constant. It is assigned to the benzonitrile protons closest to the electron-withdrawing pyrazole ring. |

| 8.08 | Doublet (d) | 2H | 8.6 | H-b | This second doublet also integrates to 2 protons with the same coupling constant, confirming it is coupled to the H-a protons. It is assigned to the protons closest to the cyano group. |

| 2.50 | Multiplet | - | - | DMSO | Residual solvent signal. |

| 0.00 | Singlet (s) | - | - | TMS | Internal standard reference signal. |

Conclusion

The ¹H NMR spectrum of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile provides a unique and unambiguous fingerprint for its structural verification. The key diagnostic signals include a characteristic aldehyde singlet near 9.98 ppm, two well-resolved pyrazole singlets at 9.35 ppm and 8.41 ppm, and a pair of doublets between 8.0-8.2 ppm representing the 1,4-disubstituted benzonitrile ring. This guide has detailed the theoretical basis for predicting these signals, provided a robust experimental protocol for their acquisition, and demonstrated the logical process of spectral assignment. For any scientist working with this valuable synthetic intermediate, this comprehensive understanding of its ¹H NMR characterization is fundamental to ensuring experimental integrity and advancing research goals.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Akere, H. T., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at: [Link]

-

Uslu, E., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]

- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Available at: [Link]

-

Finar, I. L., & Lord, G. H. (1957). The 13C n.m.r. spectra of pyrazole derivatives. Journal of the Chemical Society. Available at: [Link]

-

Akere, H. T., et al. (2020). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Omega. Available at: [Link]

-

MDPI. (2022). Two Isomers of a Novel Ag(I) Complex with Pyrazole-Type Ligand—Synthesis, Structural, Thermal, and Antioxidative Characterization. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Available at: [Link]

-

ACS Publications. (2024). Inorganic Chemistry Vol. 65 No. 4. Available at: [Link]

-

Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

Akere, H. T., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. Available at: [Link]

-

Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1152958-56-9|4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 3. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. chem.libretexts.org [chem.libretexts.org]

Comprehensive 13C NMR Analysis: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

This guide provides a rigorous technical analysis of the 13C NMR spectrum of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile . It is designed for researchers requiring definitive structural validation of this heterocyclic intermediate, often used in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.

Part 1: Executive Technical Summary

The structural integrity of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile relies on the correct formation of the N1-C(Ar) bond between the pyrazole ring and the benzonitrile moiety, alongside the retention of the C4-formyl group.

In 13C NMR spectroscopy, this molecule presents a distinct 11-carbon signature comprising:

-

Two highly deshielded signals: The aldehyde carbonyl (>180 ppm) and the nitrile carbon (~118 ppm).[1]

-

A polarized aromatic system: The p-cyanophenyl group exhibits strong electronic anisotropy, creating a unique shielding pattern on the benzene ring.

-

Heterocyclic asymmetry: The 1,4-substitution of the pyrazole ring renders C3 and C5 chemically non-equivalent, a critical checkpoint for distinguishing regioisomers.

Part 2: Structural Numbering & Logic

To ensure precise assignment, we utilize the following numbering scheme. The symmetry of the para-substituted benzene ring renders the ortho carbons equivalent (C2'/C6') and the meta carbons equivalent (C3'/5').[1]

Figure 1: Connectivity map illustrating the pyrazole-benzonitrile linkage and key functional groups.[1]

Part 3: Expected Chemical Shift Data (DMSO-d₆)

The following values represent the high-confidence spectral signature expected in DMSO-d₆ at 298 K. DMSO is the solvent of choice due to the low solubility of planar aromatic nitriles in CDCl₃ and the potential for aldehyde hydration.

| Carbon Assignment | Type | Shift (δ ppm) | Signal Characteristics | Mechanistic Cause |

| C=O[1] (Aldehyde) | Cq | 184.5 ± 1.0 | Singlet | Anisotropic deshielding of carbonyl; characteristic of heteroaromatic aldehydes.[1] |

| C-N (Nitrile) | Cq | 118.5 ± 0.5 | Low Intensity | Cylindrical symmetry of the triple bond; long relaxation time ( |

| C3 (Pyrazole) | CH | 143.0 ± 1.0 | Sharp | Deshielded by adjacent imine-like Nitrogen (N2).[1] |

| C5 (Pyrazole) | CH | 132.5 ± 1.0 | Broad | Adjacent to N1; often broadened by |

| C4 (Pyrazole) | Cq | 122.5 ± 1.0 | Singlet | Shielded position of the pyrazole, offset by the electron-withdrawing formyl group. |

| C1' (Phenyl) | Cq | 142.0 ± 1.0 | Low Intensity | Ipso to N1; strongly deshielded by the electronegative pyrazole nitrogen.[1] |

| C3'/C5' (Phenyl) | CH | 134.0 ± 0.5 | Intense (2C) | Ortho to CN group; deshielded by the electron-withdrawing nitrile.[1] |

| C2'/C6' (Phenyl) | CH | 119.5 ± 0.5 | Intense (2C) | Ortho to Pyrazole; shielded by resonance donation from N1 lone pair.[1] |

| C4' (Phenyl) | Cq | 110.0 ± 1.0 | Low Intensity | Ipso to CN; shielded by the magnetic anisotropy of the triple bond.[1] |

Part 4: Experimental Protocol & Assignment Logic

To validate this structure, mere observation of peaks is insufficient. You must establish connectivity using the following self-validating workflow.

Sample Preparation

-

Solvent: DMSO-d₆ (99.9% D).

-

Concentration: 15–20 mg in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube.

-

Note: Ensure the sample is free of water, as the aldehyde proton (visible in 1H NMR ~9.9 ppm) can exchange or broaden in wet solvents, though the carbon signal is robust.

Acquisition Parameters

-

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (CN, C=O, C1', C4') have long

relaxation times. A short D1 will suppress these signals, making the nitrile peak potentially invisible. -

Scans: Minimum 512 scans for adequate S/N on quaternary carbons.

Assignment Workflow (The "Checkmate" Protocol)

Use this logic flow to confirm the identity of the molecule and rule out regioisomers (e.g., 1,3-substitution).

Figure 2: Logical workflow for definitive spectral assignment using 1D and 2D NMR techniques.

Critical Diagnostic Correlations (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive test for this structure.[1]

-

The "Linkage" Cross-Peak: Look for a correlation between the Pyrazole C5 (~132.5 ppm) and the Phenyl Ortho Protons (~7.8-8.0 ppm).[1] This confirms the N1-Aryl bond.[1]

-

The Aldehyde Anchor: The aldehyde proton (~9.9 ppm) will show a strong 2-bond coupling (

) to C4 (~122.5 ppm) and 3-bond couplings (

Part 5: Troubleshooting & Common Artifacts

| Issue | Symptom | Root Cause | Remediation |

| Missing Nitrile Peak | No signal ~118 ppm | Saturation of nuclei due to long | Increase Relaxation Delay (D1) to >3s or use Cr(acac)₃ relaxation agent. |

| Broad C5 Signal | Low intensity/broad C5 | Quadrupolar broadening from N1.[1] | This is normal. Do not mistake for impurity. |

| Extra Peaks | Small peaks near CHO/CN | Aldehyde oxidation to carboxylic acid.[1] | Check for COOH signal ~165-170 ppm.[1] Purify sample if critical.[1] |

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Benzonitrile derivatives) & SDBS No. 5621 (Pyrazole derivatives).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

- Elguero, J., et al. "Proton and Carbon-13 NMR of Pyrazoles." Advances in Heterocyclic Chemistry, Vol 67, 1996. (Foundational text on Pyrazole tautomerism and shifts).

- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. 4th Edition, Springer, 2009. (Source for substituent additivity rules).

-

PubChem Compound Summary. "4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CID 43121477)."[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

Mass Spectrometry of Formyl-Pyrazole Compounds: An In-depth Technical Guide

Introduction: The Significance of Formyl-Pyrazoles in Modern Drug Discovery

Formyl-pyrazoles represent a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. The pyrazole nucleus is a prominent scaffold in numerous approved drugs, valued for its metabolic stability and diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The incorporation of a formyl group (-CHO) further enhances the synthetic utility of these molecules, providing a reactive handle for the construction of more complex molecular architectures.

For researchers and drug development professionals, the ability to accurately characterize these compounds is paramount. Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities.[3][4] This guide provides a comprehensive overview of the mass spectrometric analysis of formyl-pyrazole compounds, delving into the intricacies of their ionization and fragmentation behavior. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure a technically sound and practically applicable resource.

Core Principles of Mass Spectrometry in the Context of Formyl-Pyrazole Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] The process involves the ionization of the analyte, followed by the separation of the resulting ions based on their m/z, and finally, their detection. The resulting mass spectrum provides information about the molecular weight and, through the analysis of fragment ions, the structure of the compound.

Ionization: The First Critical Step

The choice of ionization technique is crucial and depends on the physicochemical properties of the formyl-pyrazole compound being analyzed, such as its polarity and thermal stability.[5]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for polar and thermally labile molecules, making it a common choice for many formyl-pyrazole derivatives, especially in liquid chromatography-mass spectrometry (LC-MS) applications.[5][6][7] In ESI, a solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.[8]

-

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte molecules in the gas phase with a high-energy electron beam.[9][10] This process is highly energetic and often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[11][12][13] While EI can be very informative for structural elucidation, the molecular ion may be weak or absent for some compounds. It is typically used with gas chromatography-mass spectrometry (GC-MS).

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those with lower polarity that may not ionize well by ESI. In APCI, a corona discharge creates reactant ions from the solvent vapor, which then transfer a proton to the analyte molecules.

The selection of the ionization source is a critical experimental decision that directly impacts the quality and type of data obtained. For routine quantification of a known formyl-pyrazole in a complex matrix like plasma, the high sensitivity and specificity of LC-ESI-MS/MS would be the preferred method.[14] For the structural elucidation of a newly synthesized, volatile formyl-pyrazole derivative, GC-EI-MS would provide valuable fragmentation information.

Fragmentation Analysis: Deciphering the Structure

The fragmentation of a molecular ion in a mass spectrometer is not a random process but follows well-defined chemical principles.[9][11] The resulting fragmentation pattern is a unique signature of the molecule's structure. For formyl-pyrazole compounds, the fragmentation is influenced by both the pyrazole ring and the formyl group.

Characteristic Fragmentation of the Pyrazole Ring

The pyrazole ring exhibits two primary fragmentation pathways:

-

Expulsion of Hydrogen Cyanide (HCN): A common fragmentation route involves the cleavage of the pyrazole ring, leading to the loss of a neutral HCN molecule (27 Da).[15][16]

-

Loss of Dinitrogen (N₂): Another characteristic fragmentation is the elimination of a neutral N₂ molecule (28 Da) from the [M-H]⁺ ion.[15][16]

The presence and relative abundance of these fragments are influenced by the nature and position of substituents on the pyrazole ring.[15][16]

Influence of the Formyl Group on Fragmentation

The formyl group, being an aldehyde, also directs fragmentation in predictable ways:

-

Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde can result in the loss of a hydrogen radical, leading to a prominent [M-1]⁺ peak.[12]

-

Loss of the Formyl Radical (•CHO): Cleavage of the bond between the pyrazole ring and the formyl group can lead to the loss of a formyl radical, resulting in an [M-29]⁺ peak.[12]

-

Alpha-Cleavage: The bond adjacent to the carbonyl group can cleave, which is a common fragmentation pathway for carbonyl compounds.[13][17]

Synergistic Fragmentation of Formyl-Pyrazoles

In formyl-pyrazole compounds, these fragmentation pathways can occur in concert, leading to a complex but interpretable mass spectrum. For instance, the molecular ion might first lose a hydrogen radical from the formyl group, and the resulting fragment ion could then undergo ring cleavage with the expulsion of HCN.

Below is a generalized fragmentation pathway for a generic formyl-pyrazole.

Caption: Generalized fragmentation pathway of a formyl-pyrazole compound.